3-(4,4-difluorocyclohexyl)-2-methylpropanoic acid
CAS No.: 2168956-09-8
Cat. No.: VC12020789
Molecular Formula: C10H16F2O2
Molecular Weight: 206.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2168956-09-8 |
---|---|
Molecular Formula | C10H16F2O2 |
Molecular Weight | 206.23 g/mol |
IUPAC Name | 3-(4,4-difluorocyclohexyl)-2-methylpropanoic acid |
Standard InChI | InChI=1S/C10H16F2O2/c1-7(9(13)14)6-8-2-4-10(11,12)5-3-8/h7-8H,2-6H2,1H3,(H,13,14) |
Standard InChI Key | XBPRGJBTLNCQOS-UHFFFAOYSA-N |
SMILES | CC(CC1CCC(CC1)(F)F)C(=O)O |
Canonical SMILES | CC(CC1CCC(CC1)(F)F)C(=O)O |
Introduction
Structural and Chemical Properties
The molecular formula of 3-(4,4-difluorocyclohexyl)-2-methylpropanoic acid is CHFO, with a molecular weight of 218.23 g/mol. The compound features:
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A 4,4-difluorocyclohexyl group, which introduces steric bulk and electronic effects due to fluorine's high electronegativity.
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A methyl branch at the second carbon of the propanoic acid chain, influencing conformational flexibility and intermolecular interactions.
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A carboxylic acid functional group, enabling hydrogen bonding and salt formation.
The difluorocyclohexyl moiety enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, a property observed in related compounds such as 3-(4,4-difluorocyclohexyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid.
Synthetic Strategies
While no explicit synthesis of 3-(4,4-difluorocyclohexyl)-2-methylpropanoic acid is documented, plausible routes can be inferred from analogous reactions:
Friedel-Crafts Alkylation followed by Oxidation
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Alkylation: React 4,4-difluorocyclohexanol with methyl acrylate under acid catalysis to form methyl 3-(4,4-difluorocyclohexyl)-2-methylpropanoate.
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Hydrolysis: Treat the ester with aqueous base (e.g., NaOH) to yield the carboxylic acid.
This method mirrors the synthesis of 3-cyclohexyl-2-arylpropanoic acids, where palladium-catalyzed hydrogenation is employed to reduce unsaturated precursors .
Radical Carbocarboxylation
Recent advances in metal-free photocatalysis, such as the visible-light-induced carbocarboxylation of styrenes with CO, could be adapted. For example, a difluorocyclohexyl-substituted styrene might undergo radical addition followed by carboxylation to form the target compound .
Analytical Characterization
Key techniques for verifying the compound’s structure and purity include:
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NMR Spectroscopy: H and C NMR would resolve the cyclohexyl ring’s equatorial/axial fluorine arrangement and methyl group splitting patterns.
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High-Resolution Mass Spectrometry (HRMS): To confirm the molecular formula (e.g., observed in 3-(4-fluorophenyl)-2-methylpropanoic acid ).
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X-ray Crystallography: For definitive stereochemical assignment, though no data exists for this specific compound.
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